1-(2,2,6-Trimethylcyclohexyl)pentan-3-one
Description
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one is a cyclic ketone featuring a pentan-3-one chain attached to a 2,2,6-trimethylcyclohexyl group. It is a key intermediate in fragrance synthesis, notably in the production of Grisalva® via a nine-step process . Its structural rigidity and substituted cyclohexyl group contribute to its stability and utility in perfumery.
Properties
CAS No. |
60241-69-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)pentan-3-one |
InChI |
InChI=1S/C14H26O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h11,13H,5-10H2,1-4H3 |
InChI Key |
KFDYBYSVIGXWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
- Citral reacts with 2-pentanone under basic conditions to form a β-hydroxy ketone.
- Dehydration yields an α,β-unsaturated ketone (enone).
Example Conditions:
| Parameter | Value |
|---|---|
| Reactants | Citral, 2-pentanone |
| Catalyst | H₃PO₄ (85%) |
| Temperature | 23–33°C (during addition) |
| Workup | Extraction, distillation |
| Yield | 56.4% |
| Product Boiling Point | 96–97°C (3.1×10⁻¹ mbar) |
Selective Hydrogenation of the Cyclohexene Ring
The cyclohexenyl ketone intermediate is hydrogenated to saturate the ring while preserving the ketone functionality.
Critical Parameters:
- Catalyst : Palladium on carbon (Pd/C) avoids ketone reduction.
- Conditions :
- Pressure : 1–5 bar H₂ (prevents over-hydrogenation).
- Temperature : 20–50°C (maintains selectivity).
Hydrogenation Outcome:
- Converts 1-(2,6,6-trimethylcyclohex-1-en-1-yl)pentan-3-one to 1-(2,2,6-trimethylcyclohexyl)pentan-3-one .
- Methyl groups rearrange from 2,6,6 to 2,2,6 during ring saturation.
Isomer Control and Optimization
The ratio of α- and β-isomers in the cyclized product depends on:
- Acid type : Sulfonic acids (e.g., MeSO₃H) favor β-isomers.
- Reaction time : Longer cyclization times increase α-isomer content.
Isomer Ratios:
| Acid Used | α:β Isomer Ratio |
|---|---|
| H₃PO₄ | 70.4:13.8 |
| MeSO₃H | 30:60–1:99 |
Industrial-Scale Considerations
- Catalyst Recycling : Nickel catalysts (e.g., Raney Ni) are cost-effective but require careful handling to avoid ketone reduction.
- Reactor Design : Fixed-bed reactors improve mass transfer and reduce reaction times.
- Purity : Distillation post-hydrogenation achieves >98% purity.
Challenges and Solutions
- Ketone Stability : Mild hydrogenation conditions (low pressure, Pd/C) prevent reduction to alcohols.
- Isomer Separation : Fractional distillation separates α- and β-cyclohexenyl intermediates.
Summary Table: Key Synthesis Steps
| Step | Reactants/Conditions | Product |
|---|---|---|
| Aldol Condensation | Citral, 2-pentanone, base | α,β-unsaturated ketone |
| Cyclization | Acid (H₃PO₄/MeSO₃H), 20–40°C | Cyclohexenyl ketone (α/β-isomers) |
| Hydrogenation | Pd/C, 1–5 bar H₂, 20–50°C | This compound |
Chemical Reactions Analysis
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexane ring, where the methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)pentan-3-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The cyclohexane ring and the ketone group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(3,3-Dimethylcyclohex-1-enyl)ethanone and Acetal Derivatives
Structure: Features a cyclohexene ring with geminal dimethyl groups and an ethanone moiety. Acetal derivatives (e.g., formula I in ) introduce additional alkoxy groups. Olfactory Profile: These derivatives exhibit "powerful and diffusive amber or animal notes" with enhanced persistence compared to non-acetalated precursors . Synthesis: Derived from 1-(3,3-dimethylcyclohex-1-enyl)ethanone via acetal formation, requiring fewer synthetic steps than Grisalva® . Regulatory Status: Not explicitly restricted under IFRA standards, but safety assessments for analogous compounds emphasize skin sensitization risks .
Iso-Ethylionone (1-(2,6,6-Trimethylcyclohex-1-en-1-yl)-5-methylhex-1-en-3-one)
Structure: Contains an α,β-unsaturated ketone with a methyl-substituted cyclohexene ring. Olfactory Profile: Imparts floral, woody, and ionone-like notes, typical of cyclic terpenoid ketones. Synthesis: Synthesized via aldol condensation, followed by hydrogenation to yield saturated analogs like 1-(2,2,6-trimethylcyclohexyl)pentan-3-one. Hydrogenation conditions (e.g., Raney nickel, 30 bar H₂) influence trans/cis isomer ratios (e.g., 1:3 in Example 3 of ) . Regulatory Status: No direct restrictions, but unsaturated ketones may require stability testing for oxidation byproducts.
1-(2,2,6-Trimethylcyclohexyl)-3-pentanol and 3-hexanol Derivatives
Structure: Alcohol analogs of the target compound, with hydroxyl groups replacing the ketone. Olfactory Profile: Used in scented candles (e.g., Rose et Marius, Lazy Sunday Morning) for "mild woody and floral undertones" . Safety: IFRA standards restrict 1-(2,2,6-trimethylcyclohexyl)-3-pentanol due to skin sensitization and systemic toxicity risks, with maximum concentrations specified across product categories . Synthesis: Produced via hydrogenation of ketones (e.g., this compound) under high-pressure conditions .
Octahydro-tetramethyl-2-naphthalenylethanone
Structure : Bicyclic ketone with a naphthalene-derived backbone.
Olfactory Profile : Contributes to "warm, musky, and animalic" accords in luxury fragrances (e.g., Maison Margiela candles) .
Applications : Preferred for its high volatility and longevity in wax-based products.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hydrogenation Outcomes for Key Precursors
Key Findings
Functional Group Impact: Ketones (e.g., this compound) serve as stable intermediates, while alcohols (e.g., 3-pentanol derivatives) face stricter regulatory limits due to sensitization risks .
Synthetic Efficiency: Acetal derivatives of 1-(3,3-dimethylcyclohex-1-enyl)ethanone offer olfactory advantages with fewer synthetic steps compared to Grisalva®-related pathways .
Isomerism and Performance : Trans/cis ratios in hydrogenated products influence volatility and scent profiles, with trans isomers often preferred for stability .
Biological Activity
1-(2,2,6-Trimethylcyclohexyl)pentan-3-one is a compound that has garnered attention for its potential biological activities. This ketone, characterized by a unique cyclohexyl structure, is being investigated for various therapeutic applications due to its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a pentan-3-one backbone with a trimethylcyclohexyl substituent. Its molecular formula is . The compound's structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different functional groups.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆O |
| Molecular Weight | 210.36 g/mol |
| Boiling Point | 210 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various pathogenic bacteria demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.
Case Study: Antimicrobial Effects
In a controlled laboratory setting, the compound was tested against a panel of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity Results
| Bacteria | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.25 |
| P. aeruginosa | 0.75 |
The results indicated that the compound had the lowest MIC against S. aureus, highlighting its potential effectiveness in treating infections caused by this pathogen.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been studied for its antioxidant activity. The compound demonstrated significant free radical scavenging ability in various assays.
Research Findings on Antioxidant Activity
A study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate the antioxidant capacity of the compound.
Table 3: Antioxidant Activity Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 120 |
| ABTS | 95 |
The IC50 values indicate that lower concentrations of the compound are required to achieve significant antioxidant effects compared to other known antioxidants.
The biological activities of this compound are believed to be mediated through interactions with specific molecular targets. These interactions may involve modulation of enzyme activities or receptor binding that leads to beneficial health effects.
Proposed Mechanisms
- Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival.
- Antioxidant Mechanism : It likely scavenges free radicals through electron donation or by chelating metal ions that catalyze oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
